3-Amino-N-(sec-butyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-(sec-butyl)benzamide is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 . It is an off-white powder.
Synthesis Analysis
The synthesis of benzamides, including 3-Amino-N-(sec-butyl)benzamide, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 .Molecular Structure Analysis
The molecular structure of 3-Amino-N-(sec-butyl)benzamide is represented by the InChI code1S/C11H16N2O/c1-3-8(2)13-11(14)9-5-4-6-10(12)7-9/h4-8H,3,12H2,1-2H3,(H,13,14)
. Physical And Chemical Properties Analysis
3-Amino-N-(sec-butyl)benzamide is an off-white powder with a melting point of 87-89°C .Scientific Research Applications
Antioxidant Activity
3-Amino-N-(sec-butyl)benzamide derivatives have been studied for their antioxidant properties. These compounds can scavenge free radicals, which are harmful to biological systems. By neutralizing these free radicals, they can prevent oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Antibacterial Applications
The antibacterial activity of benzamide derivatives makes them valuable in the development of new antimicrobial agents. They have been tested against both gram-positive and gram-negative bacteria, showing potential as alternative treatments to combat antibiotic-resistant strains .
Drug Discovery and Development
Benzamides, including 3-Amino-N-(sec-butyl)benzamide, are significant in drug discovery. They are structural components in a variety of drugs used for treating conditions such as hypercholesterolemia, cancer, and hyperactivity. Their versatility in drug design stems from their ability to interact with various biological targets .
Agricultural Chemistry
In agriculture, benzamide derivatives can be used to synthesize compounds with herbicidal or fungicidal properties. Their application in this field contributes to the development of more effective and safer agricultural chemicals .
Material Science
The chemical properties of benzamides make them suitable for use in material science, particularly in the synthesis of polymers. They can be incorporated into plastics to enhance durability or to create specialized materials with desired properties .
Green Chemistry
3-Amino-N-(sec-butyl)benzamide derivatives can be synthesized using green chemistry principles. Methods like ultrasonic irradiation in the presence of eco-friendly catalysts minimize the environmental impact and offer a sustainable approach to producing these compounds .
Safety and Hazards
Mechanism of Action
Amides
are a type of functional group that consist of a carbonyl group (a carbon atom double-bonded to an oxygen atom) linked to a nitrogen atom. They can participate in a variety of chemical reactions, such as hydrolysis under acidic or basic conditions, and can also be reduced to amines .
Amines
, on the other hand, are organic compounds that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) and can be categorized as primary, secondary, or tertiary depending on the number of organic substituents attached to the nitrogen atom .
properties
IUPAC Name |
3-amino-N-butan-2-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-3-8(2)13-11(14)9-5-4-6-10(12)7-9/h4-8H,3,12H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTANQZBYUIEDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294418 |
Source
|
Record name | 3-Amino-N-(1-methylpropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001294418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(sec-butyl)benzamide | |
CAS RN |
81882-63-5 |
Source
|
Record name | 3-Amino-N-(1-methylpropyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81882-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-N-(1-methylpropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001294418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.